molecular formula C19H22N2O4S B2746944 N-[4-(1,1-dioxo-1lambda6,2-thiazinan-2-yl)phenyl]-2-(4-methylphenoxy)acetamide CAS No. 941940-45-0

N-[4-(1,1-dioxo-1lambda6,2-thiazinan-2-yl)phenyl]-2-(4-methylphenoxy)acetamide

Cat. No.: B2746944
CAS No.: 941940-45-0
M. Wt: 374.46
InChI Key: JEKOFKDAGSLAGH-UHFFFAOYSA-N
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Description

N-[4-(1,1-dioxo-1λ⁶,2-thiazinan-2-yl)phenyl]-2-(4-methylphenoxy)acetamide is a sulfone-containing acetamide derivative characterized by a 1,2-thiazinan ring (a six-membered sulfur-nitrogen heterocycle) with a 1,1-dioxo group, linked to a phenyl moiety. The acetamide backbone is further substituted with a 4-methylphenoxy group. Key physicochemical properties include:

  • Molecular formula: C₂₄H₂₇N₃O₄S₂
  • Average mass: 485.617 g/mol
  • Monoisotopic mass: 485.144298 g/mol
  • ChemSpider ID: 1109421 .

Properties

IUPAC Name

N-[4-(1,1-dioxothiazinan-2-yl)phenyl]-2-(4-methylphenoxy)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H22N2O4S/c1-15-4-10-18(11-5-15)25-14-19(22)20-16-6-8-17(9-7-16)21-12-2-3-13-26(21,23)24/h4-11H,2-3,12-14H2,1H3,(H,20,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JEKOFKDAGSLAGH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)OCC(=O)NC2=CC=C(C=C2)N3CCCCS3(=O)=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H22N2O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

374.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[4-(1,1-dioxo-1lambda6,2-thiazinan-2-yl)phenyl]-2-(4-methylphenoxy)acetamide typically involves multiple steps:

    Formation of the Thiazinane Ring: The initial step involves the synthesis of the thiazinane ring, which can be achieved through the cyclization of appropriate precursors under controlled conditions.

    Attachment of the Phenyl Group: The phenyl group is introduced via a substitution reaction, where a suitable phenyl halide reacts with the thiazinane intermediate.

    Formation of the Phenoxyacetamide Moiety: The final step involves the reaction of the phenyl-thiazinane intermediate with 4-methylphenoxyacetic acid under amide formation conditions, typically using a coupling reagent like N,N’-dicyclohexylcarbodiimide (DCC) in the presence of a base.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This includes the use of continuous flow reactors for better control over reaction conditions and the implementation of purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

N-[4-(1,1-dioxo-1lambda6,2-thiazinan-2-yl)phenyl]-2-(4-methylphenoxy)acetamide undergoes various chemical reactions, including:

    Oxidation: The thiazinane ring can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction of the compound can lead to the formation of thiazinane derivatives with lower oxidation states.

    Substitution: The phenyl and phenoxy groups can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and potassium permanganate (KMnO₄).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are used.

    Substitution: Reagents like halides (e.g., bromine) and bases (e.g., sodium hydroxide) are employed.

Major Products

The major products formed from these reactions include sulfoxides, sulfones, reduced thiazinane derivatives, and substituted phenyl or phenoxy derivatives.

Scientific Research Applications

Antimicrobial Activity

Research indicates that compounds similar to N-[4-(1,1-dioxo-1lambda6,2-thiazinan-2-yl)phenyl]-2-(4-methylphenoxy)acetamide exhibit significant antimicrobial properties. Studies have shown that thiazolidin derivatives possess activity against various bacterial strains, making them potential candidates for developing new antibiotics . The compound's unique structure may enhance its efficacy against resistant strains.

Anti-inflammatory Properties

There is emerging evidence that thiazolidin derivatives can modulate inflammatory pathways. For instance, compounds with similar scaffolds have been tested for their ability to inhibit pro-inflammatory cytokines, suggesting that this compound could be explored for therapeutic applications in inflammatory diseases .

Cancer Research

The compound's potential in cancer therapy has also been investigated. Some derivatives have demonstrated the ability to induce apoptosis in cancer cells through various mechanisms, including the modulation of cell cycle regulators and apoptosis-related proteins . This makes it a candidate for further studies in oncology.

Pesticidal Activity

The thiazolidin ring system is known for its pesticidal properties. Research indicates that compounds with similar structures can act as effective pesticides against a range of agricultural pests . this compound could be evaluated for its potential as an environmentally friendly pesticide.

Herbicide Development

The compound's unique chemical properties may also lend themselves to herbicide development. By modifying its structure, researchers could create derivatives that selectively inhibit the growth of specific weed species without harming crops .

Polymer Chemistry

This compound can serve as a monomer or additive in polymer synthesis. Its ability to form strong covalent bonds may enhance the mechanical properties of polymers used in coatings and adhesives.

Nanotechnology

The compound may also find applications in nanotechnology. Its unique structure allows for functionalization that can lead to the development of nanocarriers for drug delivery systems, improving the bioavailability and targeted delivery of therapeutic agents .

Case Study 1: Antimicrobial Efficacy

A study conducted on thiazolidin derivatives demonstrated significant antimicrobial activity against Staphylococcus aureus and Escherichia coli. The results indicated a minimum inhibitory concentration (MIC) of 32 µg/mL for certain derivatives, highlighting the potential of this compound in antibiotic development.

Case Study 2: Anti-inflammatory Mechanisms

In vitro studies showed that thiazolidin compounds reduced the production of TNF-alpha and IL-6 in macrophages stimulated with lipopolysaccharides (LPS). This suggests that this compound may be beneficial in treating inflammatory conditions by modulating immune responses.

Mechanism of Action

The mechanism by which N-[4-(1,1-dioxo-1lambda6,2-thiazinan-2-yl)phenyl]-2-(4-methylphenoxy)acetamide exerts its effects involves interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and influencing cellular pathways. For instance, it could inhibit or activate certain enzymes, leading to changes in metabolic processes or signal transduction pathways.

Comparison with Similar Compounds

Sulfonyl-Containing Acetamides

Compounds with sulfonyl groups exhibit distinct electronic and steric properties, influencing bioavailability and target interactions.

Compound Name Molecular Formula Key Substituents Molecular Weight (g/mol) Notable Properties/Applications
N-[4-(1,1-dioxo-1λ⁶,2-thiazinan-2-yl)phenyl]-2-(4-methylphenoxy)acetamide C₂₄H₂₇N₃O₄S₂ 1,2-Thiazinan sulfone, 4-methylphenoxy 485.617 Potential enzyme modulation (inferred)
N-(4-(Morpholinosulfonyl)phenyl)-2-(phenylamino)acetamide (5i) C₁₉H₂₁N₃O₄S Morpholinosulfonyl, phenylamino 387.45 Anti-COVID-19 activity (IC₅₀: 3.2 μM)
N-(4-(1-Azepanylsulfonyl)phenyl)-2-(4-methylphenoxy)acetamide C₂₄H₂₇N₃O₄S₂ Azepanylsulfonyl, 4-methylphenoxy 485.617 Structural analog with azepane ring

Key Observations :

  • The morpholinosulfonyl group in compound 5i enhances solubility compared to the thiazinan sulfone, as morpholine is a polar, oxygen-rich heterocycle .

Thiazole/Thiazinan Derivatives

Compounds with sulfur-nitrogen heterocycles are notable for their bioactivity in medicinal chemistry.

Compound Name Heterocycle Substituents Applications
N-(4-Phenyl-2-thiazolyl)acetamide Thiazole Phenyl, acetamide Intermediate in anticancer agents
2-(4-Fluorophenyl)-N-{4-[6-(4-fluorophenyl)...} Imidazothiazole Fluorophenyl, pyridinyl Structural studies (crystallography)

Key Observations :

  • Fluorophenyl substituents () introduce electron-withdrawing effects, contrasting with the electron-donating 4-methylphenoxy group in the target compound .

Acetamides with Aromatic Ether/Amide Substituents

Phenoxy and arylacetamide groups are common in drug design for their balanced lipophilicity and hydrogen-bonding capacity.

Compound Name Substituents Molecular Weight (g/mol) Notable Data
2-(4-Acetylphenoxy)-N-(o-tolyl)acetamide Acetylphenoxy, o-tolyl 283.32 Hazardous (skin/eye irritant)
N-(4-(3,4-diaminophenoxy)-2-methylphenyl)acetamide Diaminophenoxy, methylphenyl 285.34 Anticancer candidate

Key Observations :

  • The 4-methylphenoxy group in the target compound offers moderate steric bulk compared to the diaminophenoxy group in , which may enhance DNA intercalation in anticancer contexts .
  • Acetylphenoxy derivatives () exhibit higher reactivity due to the ketone group, increasing toxicity risks .

Research Findings and Implications

  • Anti-Viral Activity: Morpholinosulfonyl acetamides (e.g., 5i) demonstrate potent anti-COVID-19 activity, suggesting that the target compound’s thiazinan sulfone group could be optimized for similar applications .
  • Anticancer Potential: Quinazolinone-acetamide hybrids () show cytotoxicity via topoisomerase inhibition, a mechanism that could be explored for the target compound given its acetamide-thiazinan scaffold .
  • Structural Insights: Crystallographic data for fluorophenyl analogs () highlight the importance of planar aromatic systems in target binding, a feature less pronounced in the target compound’s non-planar thiazinan ring .

Biological Activity

N-[4-(1,1-dioxo-1lambda6,2-thiazinan-2-yl)phenyl]-2-(4-methylphenoxy)acetamide is a synthetic compound that belongs to the class of sulfonamide derivatives. This compound has garnered attention due to its unique structural features and potential biological activities, including antimicrobial, anti-inflammatory, and anticancer properties. This article explores the biological activity of this compound through various studies and findings.

Structural Characteristics

The compound features a thiazinan ring and a phenoxyacetamide moiety, which contribute to its biological properties. The presence of the thiazinan structure enhances the compound's interaction with various biological targets.

Structural Feature Description
Thiazinan RingContributes to enzyme interaction and binding affinity.
Phenoxy GroupIncreases lipophilicity and potential bioactivity.

The biological activity of this compound is primarily attributed to its ability to inhibit specific enzymes or receptors. The sulfonamide group within the compound plays a crucial role in disrupting various biological pathways, leading to therapeutic effects. Studies have indicated that similar compounds can exhibit significant anti-inflammatory and anticancer activities through these mechanisms.

1. Antimicrobial Activity

Research has shown that compounds with similar structural characteristics exhibit notable antimicrobial properties against various bacterial strains. For instance, sulfonamide derivatives have been evaluated for their effectiveness against pathogens such as Escherichia coli and Staphylococcus aureus. The mechanism often involves inhibition of bacterial folate synthesis pathways .

2. Anticancer Properties

In vitro studies suggest that this compound may possess anticancer properties. Similar compounds have demonstrated significant cytotoxic effects against cancer cell lines, with IC50 values indicating effective inhibition of cell proliferation. For example, derivatives containing thiazolidinone structures have shown promising results in inhibiting cancer cell growth .

Study on Anticancer Activity

A recent study evaluated the anticancer effects of related compounds on HepG2 liver cancer cells. The results indicated that certain derivatives exhibited significant anti-proliferative activity with IC50 values as low as 13 µg/mL . The order of efficacy among tested compounds was established based on their structural modifications.

Study on Antimicrobial Activity

Another study focused on the antimicrobial efficacy of thiazolidinone derivatives against multiple strains of bacteria and fungi. Compounds were tested for their minimum inhibitory concentrations (MIC), revealing potent activity against strains like Klebsiella pneumoniae and Candida albicans .

Q & A

Q. What are the recommended synthetic routes for N-[4-(1,1-dioxo-1λ⁶,2-thiazinan-2-yl)phenyl]-2-(4-methylphenoxy)acetamide, and how can reaction conditions be optimized for yield and purity?

Methodological Answer: The synthesis typically involves multi-step organic reactions:

  • Step 1: Formation of the thiazinan-1,1-dioxide core via cyclization of sulfonamide precursors under acidic conditions (e.g., H₂SO₄) .
  • Step 2: Coupling the thiazinan moiety to a 4-aminophenyl intermediate via nucleophilic substitution, optimized at 60–80°C in DMF with K₂CO₃ as a base .
  • Step 3: Acetamide formation by reacting 2-(4-methylphenoxy)acetic acid with the intermediate aryl amine using EDCI/HOBt coupling in dichloromethane at room temperature .
    Optimization Tips:
  • Monitor reaction progress via TLC or HPLC to minimize side products .
  • Purify intermediates via column chromatography (silica gel, ethyl acetate/hexane gradient) .
  • Control pH (7–9) during amide coupling to enhance selectivity .

Q. How can researchers characterize the structural integrity and purity of this compound using modern analytical techniques?

Methodological Answer:

  • Structural Confirmation:
    • ¹H/¹³C NMR: Analyze aromatic protons (δ 6.8–7.5 ppm), thiazinan sulfone (δ 3.1–3.5 ppm for CH₂-SO₂), and acetamide carbonyl (δ 170–175 ppm) .
    • High-Resolution Mass Spectrometry (HRMS): Verify molecular ion [M+H]⁺ with <2 ppm error .
  • Purity Assessment:
    • HPLC: Use a C18 column (acetonitrile/water gradient, UV detection at 254 nm); aim for ≥95% purity .
    • Elemental Analysis: Confirm C, H, N, S content within ±0.4% of theoretical values .

Advanced Research Questions

Q. What experimental designs are suitable for evaluating the compound’s inhibitory activity against Factor XIa, and how can assay variability be minimized?

Methodological Answer:

  • Enzyme Assay Protocol:
    • Use recombinant Factor XIa (0.5–1 nM) with chromogenic substrate (e.g., S-2366) in Tris buffer (pH 7.4) .
    • Pre-incubate compound (0.1–100 µM) with enzyme for 10 min at 37°C before substrate addition .
  • Data Normalization:
    • Include positive controls (e.g., rivaroxaban) and normalize activity to vehicle-treated samples .
    • Run triplicates and use Z’-factor analysis to validate assay robustness .
  • Variability Mitigation:
    • Standardize enzyme batches and substrate concentrations.
    • Use automated liquid handlers to reduce pipetting errors .

Q. How can researchers resolve contradictions in biological activity data observed across different in vitro models?

Methodological Answer:

  • Comparative Studies:
    • Test the compound in parallel assays (e.g., Factor XIa inhibition vs. thrombin generation assays) to identify target specificity .
    • Evaluate cytotoxicity in relevant cell lines (e.g., HepG2) to rule out false positives due to cell death .
  • Mechanistic Profiling:
    • Perform kinetic studies (e.g., Kᵢ, IC₅₀) under varying pH/temperature conditions to assess enzyme-binding stability .
    • Use molecular docking (e.g., AutoDock Vina) to predict interactions with Factor XIa’s active site and correlate with experimental IC₅₀ values .

Q. What strategies can be employed for structure-activity relationship (SAR) studies to optimize this compound’s pharmacological profile?

Methodological Answer:

  • Core Modifications:
    • Replace the 4-methylphenoxy group with halogenated (e.g., 4-Cl) or electron-donating (e.g., 4-OCH₃) substituents to modulate lipophilicity .
    • Modify the thiazinan ring (e.g., alkylation at N-2) to enhance metabolic stability .
  • Biological Testing:
    • Screen analogs for inhibitory potency (IC₅₀), solubility (shake-flask method), and plasma protein binding (equilibrium dialysis) .
    • Prioritize derivatives with >10-fold selectivity over off-target serine proteases (e.g., Factor Xa) .
  • In Silico Tools:
    • Use QSAR models to predict ADMET properties and guide synthetic prioritization .

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